molecular formula C15H12BrNO2 B5646384 N-[2-(4-bromophenyl)-2-oxoethyl]benzamide

N-[2-(4-bromophenyl)-2-oxoethyl]benzamide

Cat. No. B5646384
M. Wt: 318.16 g/mol
InChI Key: IZCSUWOEGNXAJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, antipyrine derivatives like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide have been synthesized and characterized, demonstrating the complexity and specificity required in the synthesis of such compounds (Saeed et al., 2020). Similar approaches are likely required for the synthesis of N-[2-(4-bromophenyl)-2-oxoethyl]benzamide, involving specific reagents and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been extensively analyzed using techniques like X-ray diffraction, which provides detailed insights into the intermolecular interactions, crystal packing, and overall structural conformation. For instance, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide revealed significant intramolecular hydrogen bonding, which plays a crucial role in stabilizing the molecular structure (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. For example, the introduction of halogens like bromine can significantly affect the reactivity and subsequent chemical behavior of these compounds. The presence of bromine in compounds like 2-bromo-N-(2,4-difluorobenzyl)benzamide showcases the potential for engaging in further chemical transformations, including but not limited to substitution reactions and interactions with nucleophiles (Polo et al., 2019).

Scientific Research Applications

Biological Activity Studies

  • Investigation of Biological Activities : A study by Imramovský et al. (2011) analyzed a series of compounds similar to N-[2-(4-bromophenyl)-2-oxoethyl]benzamide for their biological activity. These compounds showed activity against mycobacterial, bacterial, and fungal strains, and were evaluated for their inhibition of photosynthetic electron transport in spinach chloroplasts, demonstrating significant biological activity comparable to standard drugs like isoniazid and ciprofloxacin. The study provides insights into the potential biological applications of N-[2-(4-bromophenyl)-2-oxoethyl]benzamide (Imramovský et al., 2011).

Crystallographic and Spectroscopic Studies

  • Crystal Structure Analysis : A research by Saeed et al. (2010) focused on the synthesis and crystallographic analysis of a compound closely related to N-[2-(4-bromophenyl)-2-oxoethyl]benzamide, providing valuable information on the molecular structure and characteristics of similar compounds through X-ray diffraction data (Saeed et al., 2010).

Pharmacological Potential

  • Antifungal Activity : A study by Ienascu et al. (2018) investigated derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, a compound structurally similar to N-[2-(4-bromophenyl)-2-oxoethyl]benzamide. This research demonstrated the antifungal potential of these compounds, indicating possible pharmacological applications for N-[2-(4-bromophenyl)-2-oxoethyl]benzamide (Ienascu et al., 2018).

properties

IUPAC Name

N-[2-(4-bromophenyl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-13-8-6-11(7-9-13)14(18)10-17-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCSUWOEGNXAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-bromophenyl)-2-oxoethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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